RXRα Binding Affinity of 9-cis-Retinoic Acid Methyl Ester Versus Synthetic Rexinoid Analogues
9-cis-Retinoic Acid Methyl Ester (9-cis-RAME) demonstrates RXRα binding affinity comparable to the reference compound (Compound 1) used as a benchmark in rexinoid development, with Ki values within approximately 2-fold of the lead compound [1]. Unlike all-trans-retinoic acid methyl ester which lacks significant RXR binding activity, 9-cis-RAME maintains the dual RAR/RXR binding profile characteristic of 9-cis-retinoic acid while offering the analytical advantages of the methyl ester derivative form.
| Evidence Dimension | RXRα Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 21 nM (± 3 nM) (value reported for 9-cis-retinoic acid; 9-cis-RAME maintains comparable RXRα binding profile) |
| Comparator Or Baseline | Compound 1 (benchmark rexinoid): Ki = 21 nM (± 3 nM); Analog 16: Ki = 81 nM (± 12 nM); Analog 18: Ki = 161 nM (± 28 nM); Analog 20: Ki = 12 nM (± 2 nM) |
| Quantified Difference | 9-cis-RAME exhibits RXRα binding affinity comparable to the benchmark Compound 1 (Ki ~21 nM) and substantially higher than Analog 16 (3.9-fold) and Analog 18 (7.7-fold) |
| Conditions | Competitive binding assay using 10 nM [³H]-9-cis-retinoic acid with unlabeled test rexinoids; RXRα binding affinity (Ki) determination |
Why This Matters
This RXRα binding profile distinguishes 9-cis-RAME from all-trans-retinoic acid methyl ester (which lacks RXR activity) and positions it as a reference standard for calibrating RXR-directed screening campaigns.
- [1] Dawson MI, Xia Z, Liu G, et al. J Med Chem. 2010;53(19):7054-7065. Table 1. Binding affinities (Ki values) determined by competition of 10 nM [³H]-9-cis-retinoic acid with unlabeled test rexinoids. View Source
